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Willkommen im technischen Support-Center, das sich der Bewältigung der Feinheiten bei der

Synthese von 2-Methoxyquinolin-7-amin widmet. Diese Chinolin-Einheit ist ein entscheidender

Baustein in der medizinischen Chemie, dessen Synthese jedoch voller potenzieller Fallstricke

ist, von unkontrollierten exothermen Reaktionen bis hin zu hartnäckigen Verunreinigungen.

Dieser Leitfaden ist als dialogorientierte Ressource konzipiert, die die kollektive Felderfahrung

unseres Teams in einem Frage-Antwort-Format zusammenfasst. Wir gehen auf spezifische

Probleme ein, die während der Synthese auftreten, erklären die zugrunde liegende Chemie

und bieten validierte, umsetzbare Lösungen.

Teil 1: Überblick über die synthetische Strategie
Die robusteste und am häufigsten berichtete Route zu 2-Methoxyquinolin-7-amin ist ein

mehrstufiger Prozess, der mit dem Aufbau des Chinolin-Kerns beginnt, gefolgt von einer Reihe

von Funktionalisierungsschritten. Die allgemeine Strategie ist unten dargestellt.
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Schritt 1: Chinolin-Kern-Synthese
Schritt 2: Methoxylierung Schritt 3: Nitro-Reduktion

3-Nitroanilin 7-Nitrochinolin

Skraup-Synthese
(Glycerin, H₂SO₄) 7-Nitrochinolin-N-oxid

N-Oxidation
(m-CPBA oder H₂O₂) 2-Chlor-7-nitrochinolin

Chlorierung
(POCl₃) 2-Methoxy-7-nitrochinolin

SNAr
(NaOMe, MeOH) 2-Methoxyquinolin-7-amin

(Endprodukt)

Reduktion
(z.B. H₂, Pd/C)

Click to download full resolution via product page

Abbildung 1: Allgemeiner synthetischer Weg zu 2-Methoxyquinolin-7-amin.

Teil 2: Anleitung zur Fehlerbehebung (F&A-Format)
Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen. Jede Antwort bietet

eine Ursachenanalyse und eine schrittweise Lösung.

Stufe 1: Synthese von 2-Chlor-7-nitrochinolin
F1: Meine Skraup-Reaktion zur Bildung des Chinolinrings aus 3-
Nitroanilin ist entweder zu heftig oder startet nicht. Was läuft schief?
Antwort: Die Skraup-Synthese ist bekanntermaßen stark exotherm und kann bei

unsachgemäßer Durchführung schwer zu kontrollieren sein[1][2]. Das Problem liegt in der

Regel in der Kinetik der Dehydratisierung von Glycerin zu Acrolein und der anschließenden

Michael-Addition.

Ursache der heftigen Reaktion: Eine zu schnelle Zugabe von Schwefelsäure oder eine

unzureichende Wärmeabfuhr führt zu einer unkontrollierten Bildung von Acrolein, was zu

einem thermischen Durchgehen führt[2].

Ursache des Reaktionsversagens: Eine zu niedrige Temperatur oder eine unzureichende

Säurekonzentration verhindert die Bildung des elektrophilen Acroleins, wodurch die Reaktion

ins Stocken gerät[3].

Lösungen zur Fehlerbehebung:
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Temperaturkontrolle ist entscheidend: Mischen Sie das Anilin, Glycerin und den

Oxidationsmittel (z. B. m-Nitrobenzolsulfonat) bei Raumtemperatur vor[4]. Fügen Sie die

Schwefelsäure langsam und portionsweise über einen Eisbad zu, um die Innentemperatur

unter 120 °C zu halten.

Verwenden Sie einen Moderator: Die Zugabe von Eisen(II)-sulfat (FeSO₄) ist ein klassischer

Ansatz, um die Reaktion zu mildern. Es glättet die exotherme Reaktion und sorgt für einen

kontrollierbareren Temperaturanstieg[1].

Initiierung der Reaktion: Nach der Zugabe der Säure ist ein vorsichtiges Erhitzen auf ca.

140-150 °C erforderlich, um die Reaktion zu starten. Sobald sie begonnen hat (erkennbar an

einer Farbänderung und einem Temperaturanstieg), entfernen Sie die Wärmequelle und

lassen Sie die exotherme Reaktion sich selbst erhalten, während Sie bei Bedarf kühlen[2][4].

F2: Die Chlorierung meines 7-Nitrochinolin-N-oxids mit
Phosphoroxychlorid (POCl₃) ist unvollständig oder niedrig-ergiebig.
Was sind die häufigsten Fallstricke?
Antwort: Die Umwandlung des N-Oxids in das 2-Chlor-Derivat ist eine kritische

Aktivierungsstufe. Geringe Ausbeuten sind oft auf Feuchtigkeit, unzureichende Reagenzien

oder eine suboptimale Aufarbeitung zurückzuführen.

Kausalität: POCl₃ ist extrem feuchtigkeitsempfindlich. Jede Wasserkontamination

hydrolysiert es zu Phosphorsäure, wodurch das Reagenz unwirksam wird und

Nebenprodukte entstehen. Die Reaktion erfordert auch eine ausreichend hohe Temperatur,

um die Bildung des reaktiven Chlorsulfat-Zwischenprodukts zu gewährleisten.

Lösungen zur Fehlerbehebung:

Strenge wasserfreie Bedingungen: Trocknen Sie das 7-Nitrochinolin-N-oxid-

Ausgangsmaterial vor der Verwendung gründlich im Vakuum. Verwenden Sie frisch

destilliertes POCl₃ und führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff

oder Argon) durch.

Reaktionstemperatur und -dauer: Die Reaktion wird typischerweise unter Rückfluss in

überschüssigem POCl₃ (das sowohl als Reagenz als auch als Lösungsmittel dient) für 2-4
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Stunden durchgeführt[5]. Überwachen Sie den Fortschritt mittels DC, um eine vollständige

Umsetzung sicherzustellen.

Aufarbeitungsprotokoll: Die Aufarbeitung ist entscheidend. Gießen Sie die

Reaktionsmischung sehr langsam und vorsichtig auf zerstoßenes Eis[5]. Diese Reaktion ist

extrem exotherm und setzt HCl-Gas frei; führen Sie sie in einem gut belüfteten Abzug durch.

Das Produkt fällt als Feststoff aus, der dann durch Filtration gesammelt werden kann. Eine

unzureichende Abkühlung oder eine zu schnelle Zugabe kann zur Zersetzung des Produkts

führen.

Stufe 2: Nukleophile aromatische Substitution
(Methoxylierung)
F3: Meine Methoxylierung von 2-Chlor-7-nitrochinolin mit
Natriummethoxid ist unvollständig. Wie kann ich die Reaktion zum
Abschluss bringen?
Antwort: Dies ist eine klassische nukleophile aromatische Substitution (SNAr). Die

Unvollständigkeit deutet typischerweise auf Probleme mit der Nukleophil-Erzeugung, der

Temperatur oder der Löslichkeit hin.

Kausalität: Die SNAr-Reaktion wird durch die elektronenentziehende Nitrogruppe aktiviert,

erfordert aber dennoch ein starkes Nukleophil und ausreichende thermische Energie, um die

Energiebarriere des Meisenheimer-Komplex-Zwischenprodukts zu überwinden.

Lösungen zur Fehlerbehebung:
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Parameter Empfehlung Begründung

Reagenzqualität

Verwenden Sie frisch

zubereitetes Natriummethoxid

(NaOMe) oder eine

handelsübliche Lösung.

Altes NaOMe kann durch

Reaktion mit atmosphärischer

Feuchtigkeit und CO₂

abgebaut werden, was seine

Nukleophilie verringert.

Stöchiometrie

Verwenden Sie einen leichten

Überschuss an NaOMe (1,2–

1,5 Äquivalente).

Dies stellt sicher, dass

genügend Nukleophil

vorhanden ist, um die Reaktion

voranzutreiben und etwaige

Spuren von Feuchtigkeit zu

kompensieren.

Temperatur

Führen Sie die Reaktion unter

Rückfluss in Methanol für 4-6

Stunden durch[5].

Eine erhöhte Temperatur ist

notwendig, um die für die

aromatische Substitution

erforderliche

Aktivierungsenergie zu liefern.

Löslichkeit

Stellen Sie sicher, dass das 2-

Chlor-7-nitrochinolin

vollständig im Methanol gelöst

ist, bevor Sie es unter

Rückfluss erhitzen.

Eine schlechte Löslichkeit

begrenzt die effektive

Konzentration der Reaktanden

und verlangsamt die Reaktion.

F4: Ich beobachte Nebenprodukte, die mit Hydrolyse (zum 7-
Nitrochinolin-2-on) oder Demethylierung übereinstimmen. Was
verursacht das und wie kann ich es verhindern?
Antwort: Die Bildung des Chinolin-2-on-Nebenprodukts ist ein klares Indiz für eine

konkurrierende Reaktion mit Hydroxidionen, während eine Demethylierung unter diesen

Bedingungen selten ist, aber auf extreme Bedingungen hindeuten kann.

Ursache der Hydrolyse: Hydroxidionen (OH⁻), die aus der Reaktion von Natriummethoxid

mit Spuren von Wasser im Lösungsmittel entstehen, können als konkurrierendes Nukleophil

wirken und das Chloratom angreifen.
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Prävention: Der Schlüssel ist die strikte Kontrolle der Feuchtigkeit. Verwenden Sie

wasserfreies Methanol (durch Destillation aus Magnesium oder Verwendung eines frisch

geöffneten Lösungsmittels in Sure/Seal™-Flaschen), um die Bildung von Hydroxid zu

minimieren.

2-Chlor-7-nitrochinolin

2-Methoxy-7-nitrochinolin
(Gewünschtes Produkt)

 + NaOMe (Nukleophil)
(Gewünschter Weg)

7-Nitrochinolin-2(1H)-on
(Hydrolyse-Nebenprodukt)

 + NaOH (aus H₂O)
(Nebenreaktion)

Click to download full resolution via product page

Abbildung 2: Konkurrierende Reaktionswege bei der Methoxylierung.

Stufe 3: Reduktion der Nitrogruppe
F5: Meine katalytische Hydrierung von 2-Methoxy-7-nitrochinolin ist
nicht vollständig. Was sollte ich überprüfen?
Antwort: Die katalytische Hydrierung ist hocheffizient, kann aber durch Katalysator-

Deaktivierung, unzureichenden Wasserstoffdruck oder schlechten Stofftransport behindert

werden.

Kausalität: Der Palladium-auf-Kohle-Katalysator (Pd/C) kann durch Spuren von

Verunreinigungen (insbesondere Schwefel oder Halogenide aus früheren Schritten) vergiftet

werden. Darüber hinaus muss die Reaktion ausreichend gerührt werden, um einen

effizienten Kontakt zwischen dem Substrat, dem Wasserstoffgas und der

Katalysatoroberfläche zu gewährleisten.

Lösungen zur Fehlerbehebung:
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Katalysator-Qualität und -Beladung: Verwenden Sie einen hochwertigen Katalysator (z. B. 10

% Pd/C). Eine typische Beladung beträgt 5–10 Mol-%. Wenn eine Vergiftung vermutet wird,

versuchen Sie, das Ausgangsmaterial vor der Hydrierung durch einen kurzen Kieselgel-

Pfropfen zu leiten.

Wasserstoffdruck: Obwohl die Reaktion oft bei atmosphärischem Druck (Ballon)

durchgeführt werden kann, kann die Verwendung eines Parr-Shakers bei höherem Druck (z.

B. 50 psi) die Reaktionsgeschwindigkeit und -vollständigkeit erheblich verbessern[6].

Rühren und Lösungsmittel: Kräftiges Rühren ist unerlässlich. Verwenden Sie Lösungsmittel

wie Ethanol, Methanol oder Ethylacetat, in denen sowohl das Ausgangsmaterial als auch

das Produkt gut löslich sind.

Reaktionszeit: Überwachen Sie die Reaktion mittels DC oder LC-MS. Hydrierungen können

von 1 Stunde bis über 24 Stunden dauern. Lassen Sie die Reaktion laufen, bis das

Ausgangsmaterial vollständig verbraucht ist.

F6: Ich isoliere Hydroxylamin- oder Azo/Azoxy-Verunreinigungen.
Wie kann ich eine vollständige Reduktion zum Amin sicherstellen?
Antwort: Die Isolierung dieser Zwischenprodukte deutet auf eine unvollständige Reduktion hin.

Der Reduktionsprozess verläuft schrittweise (Nitro → Nitroso → Hydroxylamin → Amin), und

diese Zwischenprodukte können sich unter suboptimalen Bedingungen ansammeln.

Kausalität: Dies geschieht oft, wenn der Katalysator seine Aktivität verliert oder wenn der

Wasserstoffzufluss während der Reaktion unterbrochen wird. Bestimmte Reduktionsmittel,

wie z. B. Hydrazin in Gegenwart einiger Katalysatoren, können manchmal bei der

Hydroxylamin-Stufe stehen bleiben[7].

Lösungen zur Fehlerbehebung:

Reaktivieren oder ersetzen Sie den Katalysator: Wenn die Reaktion ins Stocken gerät, kann

das Filtern der Mischung durch Celite und das Hinzufügen einer frischen Portion Katalysator

die Reaktion oft wieder in Gang bringen.

Sorgen Sie für einen konstanten H₂-Fluss: Stellen Sie sicher, dass der Wasserstoffballon voll

bleibt oder dass der Druck im Parr-Apparat während der gesamten Reaktion konstant ist.
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Wählen Sie ein robustes Reduktionssystem: Die Hydrierung mit H₂/Pd-C ist in der Regel am

zuverlässigsten, um eine vollständige Reduktion zu erreichen. Alternativ kann eine

Reduktion mit Zinn(II)-chlorid (SnCl₂) in HCl eine wirksame Methode sein, um Nitro-Gruppen

vollständig zu Aminen zu reduzieren, obwohl die Aufarbeitung umständlicher sein kann.

Stufe 4: Reinigung
F7: Mein Endprodukt, 2-Methoxyquinolin-7-amin, zeigt starkes Tailing
auf meiner Kieselgel-Säule. Was ist das Standardverfahren zur
Reinigung aromatischer Amine?
Antwort: Dieses Problem ist bei der Reinigung von basischen Verbindungen wie Aminen auf

saurem Kieselgel allgegenwärtig. Die Aminogruppe interagiert stark mit den sauren

Silanolgruppen (Si-OH) auf der Kieselgeloberfläche, was zu einer schlechten Peakform und

einer schwierigen Elution führt.

Lösungen zur Fehlerbehebung:

Deaktivieren Sie das Kieselgel: Die gebräuchlichste und effektivste Methode besteht darin,

dem Eluenten eine kleine Menge einer Base beizumischen.

Empfehlung: Fügen Sie Ihrem Eluentensystem (z. B. Hexan/Ethylacetat oder

Dichlormethan/Methanol) 0,5–1 % Triethylamin (TEA) oder Ammoniumhydroxid hinzu[8].

Mechanismus: Die zugesetzte Base neutralisiert die sauren Stellen auf dem Kieselgel,

wodurch die unerwünschte Wechselwirkung mit Ihrem Aminprodukt minimiert wird und es

sich als scharfer Peak eluieren lässt.

Verwenden Sie eine alternative stationäre Phase: Wenn das Tailing weiterhin ein Problem

darstellt, sollten Sie die Verwendung von basischem Aluminiumoxid oder amin-

funktionalisiertem Kieselgel als stationäre Phase in Betracht ziehen[9]. Diese sind besser für

die Reinigung basischer Verbindungen geeignet.

Säure-Base-Extraktion: Führen Sie vor der Chromatographie eine Säure-Base-Extraktion

durch, um nicht-basische Verunreinigungen zu entfernen. Lösen Sie das Rohmaterial in

einem organischen Lösungsmittel (z. B. Ethylacetat), extrahieren Sie es mit wässriger Säure

(z. B. 1 M HCl), um das Amin zu protonieren und in die wässrige Phase zu überführen.
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Waschen Sie die wässrige Phase mit einem organischen Lösungsmittel, um neutrale

Verunreinigungen zu entfernen, machen Sie sie dann mit einer Base (z. B. 1 M NaOH)

basisch und extrahieren Sie Ihr reines Amin zurück in ein organisches Lösungsmittel[9].

Teil 3: Häufig gestellte Fragen (FAQs)
FAQ 1: Was sind die wichtigsten analytischen Techniken zur Überwachung des

Reaktionsfortschritts und zur Charakterisierung der Zwischenprodukte und des Endprodukts?

Zur Überwachung des Reaktionsfortschritts ist die Dünnschichtchromatographie (DC) von

unschätzbarem Wert. Zur Charakterisierung sollten Sie Folgendes verwenden:

¹H- und ¹³C-NMR-Spektroskopie: Zur strukturellen Aufklärung in jeder Phase.

Massenspektrometrie (LC-MS oder GC-MS): Zur Bestätigung der Molekülmasse der

Zwischenprodukte und des Endprodukts sowie zur Identifizierung von Nebenprodukten.

Infrarotspektroskopie (IR): Nützlich zur Verfolgung des Erscheinens/Verschwindens wichtiger

funktioneller Gruppen, wie z. B. der N-O-Streckschwingungen der Nitrogruppe (~1530 und

1350 cm⁻¹) und der N-H-Streckschwingungen des Amins (~3300-3400 cm⁻¹).

FAQ 2: Gibt es besondere Sicherheitsvorkehrungen, die ich während dieser Synthese treffen

sollte?

Ja, mehrere Schritte erfordern besondere Vorsicht:

Skraup-Reaktion: Wie bereits erwähnt, ist sie stark exotherm. Führen Sie sie hinter einem

Schutzschild in einem gut funktionierenden Abzug durch[5].

Phosphoroxychlorid (POCl₃): Es ist hochkorrosiv und reagiert heftig mit Wasser. Tragen Sie

immer geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe,

Laborkittel und Schutzbrille, und arbeiten Sie in einem Abzug[5].

Katalytische Hydrierung: Wasserstoffgas ist hochentzündlich. Stellen Sie sicher, dass keine

Zündquellen in der Nähe sind und dass das System ordnungsgemäß entlüftet wird.

FAQ 3: Kann ich für den letzten Schritt ein anderes Reduktionsmittel als die katalytische

Hydrierung verwenden?
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Absolut. Während die katalytische Hydrierung oft die sauberste Methode ist, gibt es mehrere

Alternativen. Die Wahl hängt von der Toleranz gegenüber funktionellen Gruppen, dem Maßstab

und den verfügbaren Geräten ab.

Reduktionsmittel
Typische
Bedingungen

Vorteile Nachteile

SnCl₂·2H₂O
HCl, Ethanol,

Rückfluss

Sehr robust und

zuverlässig für die

Nitro-Reduktion.

Die Aufarbeitung kann

aufgrund der Bildung

von Zinn-Salzen

umständlich sein.

Eisen (Fe) Pulver
Essigsäure oder

NH₄Cl, Rückfluss

Kostengünstig und

effektiv.

Erfordert oft saure

Bedingungen und die

Entfernung von Eisen-

Schlamm.

Natriumdithionit

(Na₂S₂O₄)
Wasser/Methanol

Milde Bedingungen,

nützlich für

empfindliche

Substrate.

Kann manchmal zu

Nebenprodukten

führen; erfordert oft

eine Phasen-Transfer-

Katalyse.

Teil 4: Detaillierte experimentelle Protokolle
Haftungsausschluss: Diese Protokolle sind repräsentativ und sollten für den Labormaßstab

optimiert werden. Alle Operationen sollten in einem Abzug mit geeigneter PSA durchgeführt

werden.

Protokoll 1: Synthese von 2-Chlor-7-nitrochinolin
N-Oxidation: Lösen Sie 7-Nitrochinolin (1,0 Äquiv.) in Eisessig. Fügen Sie 30%ige

Wasserstoffperoxidlösung (ca. 2,0 Äquiv.) tropfenweise hinzu. Erhitzen Sie die Mischung 5

Stunden lang bei 70–80 °C[5]. Kühlen Sie die Reaktionsmischung ab, gießen Sie sie in

Eiswasser und neutralisieren Sie sie mit Natriumcarbonat. Filtrieren Sie den ausgefallenen

7-Nitrochinolin-N-oxid-Feststoff ab und trocknen Sie ihn.
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Chlorierung: Geben Sie das getrocknete 7-Nitrochinolin-N-oxid (1,0 Äquiv.) in einen mit

einem Rückflusskühler ausgestatteten Kolben. Fügen Sie überschüssiges

Phosphoroxychlorid (POCl₃, ca. 10 Volumina) hinzu. Erhitzen Sie die Mischung 2 Stunden

lang unter Rückfluss[5]. Kühlen Sie die Reaktion ab und gießen Sie sie sehr vorsichtig auf

zerstoßenes Eis. Filtrieren Sie den festen 2-Chlor-7-nitrochinolin-Niederschlag ab, waschen

Sie ihn gründlich mit Wasser und trocknen Sie ihn. Eine Umkristallisation aus Ethanol kann

zur weiteren Reinigung verwendet werden.

Protokoll 2: Synthese von 2-Methoxy-7-nitrochinolin
Bereiten Sie eine Lösung von Natriummethoxid vor, indem Sie Natriummetall (1,1 Äquiv.)

vorsichtig zu wasserfreiem Methanol (unter N₂) geben.

Fügen Sie zu dieser Lösung 2-Chlor-7-nitrochinolin (1,0 Äquiv.) hinzu.

Erhitzen Sie die Mischung 4–6 Stunden lang unter Rückfluss. Überwachen Sie den

Fortschritt mittels DC.

Nach Abschluss kühlen Sie die Reaktionsmischung ab und gießen Sie sie in Wasser.

Der Produktniederschlag, 2-Methoxy-7-nitrochinolin, wird durch Filtration gesammelt, mit

Wasser gewaschen und an der Luft getrocknet[5].

Protokoll 3: Katalytische Hydrierung zu 2-
Methoxyquinolin-7-amin

Lösen Sie 2-Methoxy-7-nitrochinolin (1,0 Äquiv.) in Ethanol oder Methanol in einem

geeigneten Hydriergefäß.

Geben Sie 10 % Palladium auf Kohle (Pd/C, ~5 Mol-%) vorsichtig unter einer Stickstoff-

Decke hinzu.

Spülen Sie das System mit Stickstoff und dann mit Wasserstoffgas.

Rühren Sie die Mischung bei Raumtemperatur unter einer Wasserstoffatmosphäre (Ballon

oder Parr-Apparat bei 50 psi) kräftig.
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Überwachen Sie die Reaktion mittels DC oder LC-MS.

Nach Abschluss spülen Sie das System mit Stickstoff. Filtrieren Sie die Mischung durch

einen Celite-Pfropfen, um den Katalysator zu entfernen, und waschen Sie den Pfropfen mit

zusätzlichem Lösungsmittel.

Verdampfen Sie das Filtrat unter reduziertem Druck, um das rohe 2-Methoxyquinolin-7-amin

zu erhalten, das dann durch Chromatographie oder Umkristallisation gereinigt werden kann.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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